ADH-6 TFA

Mutant p53 Aggregation Cancer Cell Viability Tripyridylamide SAR

Researchers studying mutant p53-driven cancers face the challenge that conventional p53 modulators cannot address the gain-of-function and aggregation pathology of mutant p53. ADH-6 TFA is a targeted protein-mimetic amyloid inhibitor that directly binds and dissociates mutant p53 aggregates, restoring transcriptional activity and inducing selective apoptosis. - Dissociates intracellular mutant p53 aggregates at 5-25 µM within 6-10 hours. - Selective cytotoxicity in cancer cells harboring R248W, R175H, R273H mutations (EC50: 2.5-2.7 µM). - In vivo efficacy validated at 15 mg/kg IP in mutant p53 xenograft models. Supplied with rigorous analytical data to ensure reproducibility. Bulk quantities and global shipping available for research programs.

Molecular Formula C31H37F3N8O11
Molecular Weight 754.7 g/mol
Cat. No. B10831454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADH-6 TFA
Molecular FormulaC31H37F3N8O11
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7)
InChIKeyGFIRNLARNWCPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADH-6 TFA: Mutant p53 Aggregation Inhibitor


ADH-6 TFA (CAS: 2990065-87-5) is a trifluoroacetate salt form of a tripyridylamide compound that functions as a protein-mimetic amyloid inhibitor [1]. Unlike general cytotoxic agents or compounds that target wild-type p53 pathways, ADH-6 TFA is specifically designed to abrogate the self-assembly of the aggregation-nucleating subdomain of mutant p53 DNA-binding domain (DBD), thereby targeting and dissociating mutant p53 aggregates in human cancer cells [1]. This targeted mechanism restores p53's transcriptional activity, leading to cell cycle arrest and apoptosis, positioning ADH-6 TFA as a specialized research tool for studying cancers driven by aggregation-prone p53 mutations [1].

Mechanism: Mutant p53 DBD aggregation inhibitor
Pathway: Independent of wild-type p53 or MDM2 modulation
Model: Cancers driven by aggregation-prone p53 mutations

ADH-6 TFA: Distinct from Generic p53 Modulators


Generic p53 pathway modulators, such as MDM2 antagonists or broad-spectrum kinase inhibitors, are not viable substitutes for ADH-6 TFA in mutant p53 aggregation research [1]. While conventional p53 activators often rely on functional wild-type p53 or target upstream regulatory mechanisms, ADH-6 TFA's unique mechanism directly engages the destabilized, aggregation-prone conformation of mutant p53 DBD [2]. Mutant p53 aggregates represent a distinct pathological state characterized by loss-of-function and potential gain-of-function oncogenic activities, which cannot be addressed by compounds that merely stabilize p53-MDM2 interactions or induce DNA damage responses [1]. The quantitative evidence below demonstrates that ADH-6 TFA's specific binding affinity and selective cytotoxicity profile are not replicated by structurally related analogs or alternative p53-targeting strategies, making it an irreplaceable tool for research focused on p53 aggregation pathology [3].

Mechanism mismatch
Generic p53 modulators (MDM2 antagonists, DNA-damage agents) are not designed to target mutant p53 aggregation; they may not address loss-of-function or gain-of-function aggregates.
Structural analog divergence
ADH-1 may exhibit reduced target engagement and lower cytotoxicity in mutant p53 models; aggregation inhibition outcomes may differ.
Peptide comparator limitations
ReACp53 showed a different in vivo response profile; direct substitution may not reproduce ADH-6’s reported model outcomes.

ADH-6 TFA: Quantitative Comparison Data


Superior Cytotoxicity vs. ADH-1 in Mutant p53 Cells

ADH-6 TFA demonstrates significantly greater reduction in cell viability compared to the structural analog ADH-1 in cancer cells harboring mutant p53 (R248W and R175H). In MIA PaCa-2 (R248W) and SK-BR-3 (R175H) cells, ADH-6 TFA induced statistically superior cytotoxicity versus ADH-1 across concentrations of 2.5-10 µM at both 24h and 48h timepoints (P < 0.0001) [1]. This differential activity is directly linked to ADH-6's enhanced binding to the aggregation-prone subdomain, whereas ADH-1 exhibits weaker interaction with the mutant DBD . This demonstrates that minor structural modifications within the tripyridylamide class profoundly impact target engagement and functional efficacy.

Cytotoxicity vs. ADH-1
Head-to-head
Greater reduction in cell viability (P < 0.0001) vs. ADH-1 at 2.5–10 µM in R248W and R175H mutant cells
Supports compound differentiation for in vitro cytotoxicity studies
MTS assay, 24h/48h; MIA PaCa-2, SK-BR-3 cells
Mutant p53 Aggregation Cancer Cell Viability Tripyridylamide SAR

Enhanced Tumor Regression vs. ReACp53 in Xenografts

In a dual xenograft model bearing MIA PaCa-2 (mutant R248W p53) and MCF-7 (WT p53) tumors, ADH-6 TFA treatment resulted in significantly greater tumor regression compared to the cell-penetrating peptide inhibitor ReACp53 [1]. Both compounds were administered at equimolar doses (716.4 µM, i.p., every 2 days for 12 doses), yet ADH-6 TFA induced a statistically more pronounced reduction in MIA PaCa-2 tumor volume and mass (P < 0.0001 for ADH-6 vs ReACp53) [1][2]. Importantly, neither compound affected the growth of WT p53 MCF-7 xenografts, confirming the selectivity of both agents for mutant p53-driven tumors. However, the superior efficacy of ADH-6 TFA underscores its optimized pharmacokinetic profile, which includes a plasma half-life of 3.6 h and tumor Cmax of 21 µg/mL [3].

In vivo tumor regression vs. ReACp53
Head-to-head
Greater tumor volume reduction (P < 0.0001) vs. ReACp53 in MIA PaCa-2 xenografts, equimolar dosing
Supports model-response comparison for in vivo pharmacology
i.p. every 2 days, 12 doses; no effect on WT p53 xenografts
In Vivo Efficacy Mutant p53 Xenograft Tumor Regression

Selective Cytotoxicity: Mutant vs. Wild-Type p53

ADH-6 TFA exhibits concentration-dependent, selective cytotoxicity specifically in cancer cells bearing aggregation-prone mutant p53, while sparing cells with wild-type p53 [1]. In MIA PaCa-2 cells (R248W mutant), the EC50 for cell viability reduction was 2.7 µM at 24h and 2.5 µM at 48h . In contrast, MCF-7 cells (wild-type p53) showed no significant reduction in viability even at the highest tested concentration (10 µM) [1]. This selective activity extends to a broad panel of cancer cell lines harboring other aggregation-prone p53 mutations, including R248Q, R175H, R273H, Y220C, and R280K, confirming the compound's broad utility across multiple clinically relevant p53 genotypes . This selective profile distinguishes ADH-6 TFA from non-specific cytotoxic agents and highlights its value for targeted research applications.

Selective cytotoxicity EC50
Assay context
EC50 2.5–2.7 µM in R248W cells; no significant reduction up to 10 µM in WT cells
Supports selectivity assessment for mutant p53 models
MTS assay, 24–48h
Selective Cytotoxicity Mutant p53 EC50

High-Affinity Binding to p53 DBD

ADH-6 TFA binds with high affinity to the aggregation-prone region of mutant p53 DBD, displaying a Ki of 366 nM against the p53 mutant R248W DBD-derived peptide (pR248W) . This binding affinity directly correlates with its ability to abrogate amyloid formation of the aggregation-nucleating subdomain. While comprehensive binding data for all tripyridylamide analogs is limited in the public domain, this quantitative value serves as a baseline for the class and distinguishes ADH-6 TFA from uncharacterized or lower-affinity oligopyridylamides [1]. Molecular dynamics simulations further confirm that ADH-6 dynamically binds to the mutation site and multiple destabilized regions in R248W p53C, reducing the solvent exposure of aggregation-prone regions S9 and S10 [2].

Binding affinity (Ki) to DBD
Reported
Ki = 366 nM for p53 mutant R248W DBD peptide
Benchmark affinity for target engagement studies
In vitro binding assay; class-level inference
Binding Affinity Ki p53 DBD

ADH-6 TFA: Key Research Applications


In Vitro p53 Aggregate Disassembly

Researchers can utilize ADH-6 TFA at concentrations of 5-25 µM to dissociate pre-formed intracellular mutant p53 aggregates in cancer cell lines, such as MIA PaCa-2, within 6-10 hours, as validated by dot blot and immunostaining assays [1]. This application is directly supported by evidence showing that 5 µM ADH-6 TFA dissociates mutant p53 aggregates and restores p53 transcriptional activity, leading to apoptosis [2]. This scenario is ideal for studies aimed at elucidating the downstream signaling consequences of p53 reactivation in mutant p53-driven cancers.

Cytotoxicity Screening Across p53 Mutants

ADH-6 TFA should be employed in cell viability assays (e.g., MTS) across a panel of cancer cell lines harboring various aggregation-prone p53 mutations (R248W/Q, R175H, R273H, Y220C, R280K) at a concentration range of 0-10 µM to assess its selective cytotoxic profile [1]. The established EC50 values (e.g., 2.5-2.7 µM for R248W cells) provide a quantitative benchmark for comparing efficacy across different p53 genotypes and for screening potential combination therapies that may synergize with p53 reactivation [2]. Inclusion of wild-type p53 cell lines as negative controls is essential to confirm selectivity [1].

In Vivo Xenograft Efficacy Studies

For in vivo applications, ADH-6 TFA should be administered via intraperitoneal injection at a dose of 15 mg/kg (or 716.4 µM) every 2 days for a total of 12 doses to induce regression of mutant p53-bearing xenografts, such as the MIA PaCa-2 model [1]. This regimen is validated to significantly reduce tumor volume and mass without affecting wild-type p53 xenografts or causing observable toxicity to healthy tissue [2]. Researchers can use this established protocol to evaluate ADH-6 TFA's single-agent efficacy or as a baseline for designing combination studies with standard-of-care chemotherapeutics in mutant p53-driven tumor models.

p53 DBD Stabilization Studies

ADH-6 TFA serves as a critical chemical probe for structural biology studies investigating the conformational dynamics of mutant p53 DBD. Based on its high binding affinity (Ki = 366 nM) for the aggregation-prone subdomain [1], researchers can employ ADH-6 TFA in molecular dynamics simulations, NMR spectroscopy, or X-ray crystallography to characterize the structural basis of p53 DBD stabilization [2]. This application is particularly relevant for understanding the mechanisms of mutation-induced destabilization and for the rational design of next-generation proteomimetic inhibitors with improved pharmacological properties [3].

Application
Selection Property
Validation Focus
Mutant p53 aggregate disassembly studies
Aggregate-dissociating activity in cell models
Transcriptional activity restoration endpoints
Cytotoxicity screening across p53 mutants
Mutant-selective cytotoxicity profile
Cell viability EC50 benchmarking and selectivity validation
In vivo xenograft efficacy studies
Tumor regression response in mutant p53 models
Model-response and selectivity against WT p53 tumors
p53 DBD stabilization studies
Binding affinity for aggregation-prone subdomain
Structural stabilization and conformational dynamics

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